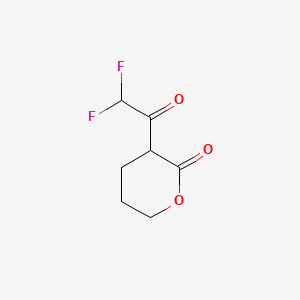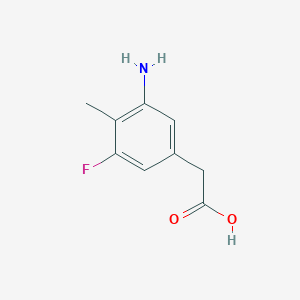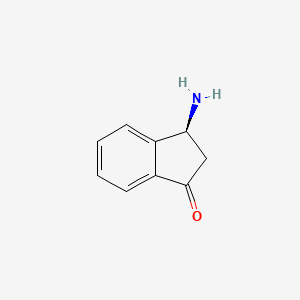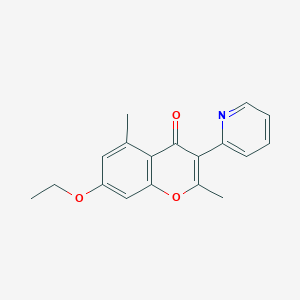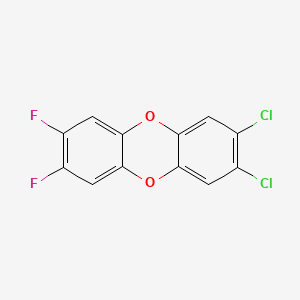
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is a chemical compound belonging to the family of dioxins. Dioxins are a group of chemically-related compounds that are persistent environmental pollutants. This particular compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzo-P-dioxin structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-7,8-difluorodibenzo-P-dioxin typically involves the chlorination and fluorination of dibenzo-P-dioxin. The reaction conditions often require the use of chlorinating and fluorinating agents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with chlorine and fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, utilizing reactors designed to handle the specific reaction conditions required for the synthesis. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various halogenated or alkylated derivatives.
科学的研究の応用
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin has several scientific research applications, including:
Chemistry: Used as a reference compound in studies of dioxin toxicity and environmental persistence.
Biology: Investigated for its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studied for its potential toxicological effects and mechanisms of action in human health.
Industry: Used in the development of analytical methods for detecting and quantifying dioxins in environmental samples.
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-P-dioxin: Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrachlorodibenzofuran: Another toxic dioxin-like compound with similar environmental and biological effects.
Uniqueness
2,3-Dichloro-7,8-difluorodibenzo-P-dioxin is unique due to the presence of both chlorine and fluorine atoms, which may influence its chemical reactivity and biological effects differently compared to other dioxins that contain only chlorine atoms.
特性
| 50585-42-7 | |
分子式 |
C12H4Cl2F2O2 |
分子量 |
289.06 g/mol |
IUPAC名 |
2,3-dichloro-7,8-difluorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Cl2F2O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H |
InChIキー |
FPZFKQATIBLVHI-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1F)F)OC3=CC(=C(C=C3O2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 7-aminohexahydropyrano[3,4-c]pyrrole-2(3H)-carboxylate](/img/no-structure.png)
![N-[2-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12848537.png)


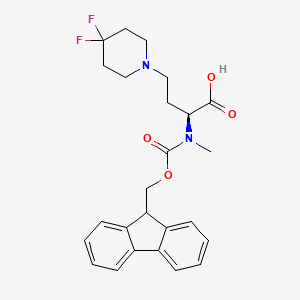
![7-Bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B12848560.png)
